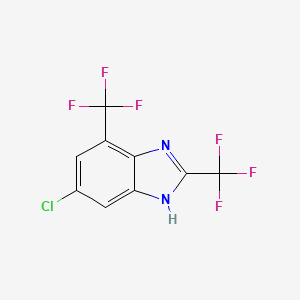
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- is an organic compound with the molecular formula C8H16Si. This compound is a derivative of cyclopropane, featuring a trimethylsilyl group and a methylene group attached to the cyclopropane ring. It is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- typically involves the cyclopropanation of alkenes. One common method is the Rhodium-catalyzed cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . This method provides high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can yield hydrocarbons or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
科学的研究の応用
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. Specific pathways and targets depend on the context of its application, whether in synthesis or biological systems.
類似化合物との比較
Similar Compounds
- Cyclopropane, 1-methyl-2-methylene-3-(trimethylsilyl)-
- Cyclopentane, 1-methyl-3-(2-methylpropyl)-
- Cyclopropane, 1,1-dimethyl-2-methylene-
Uniqueness
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H16Si |
|---|---|
分子量 |
140.30 g/mol |
IUPAC名 |
trimethyl-(2-methyl-3-methylidenecyclopropyl)silane |
InChI |
InChI=1S/C8H16Si/c1-6-7(2)8(6)9(3,4)5/h7-8H,1H2,2-5H3 |
InChIキー |
OQXCGZQZZRBRLV-UHFFFAOYSA-N |
正規SMILES |
CC1C(C1=C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


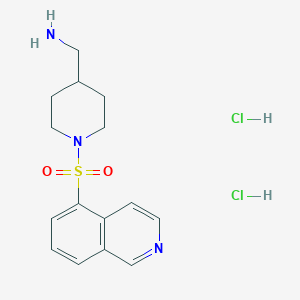
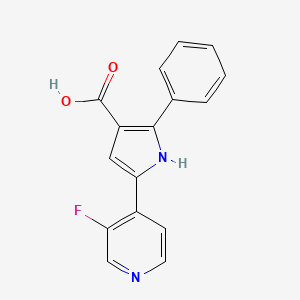
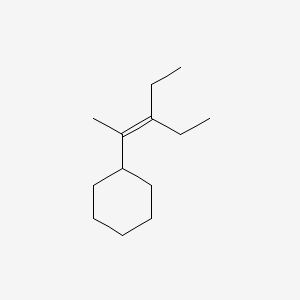
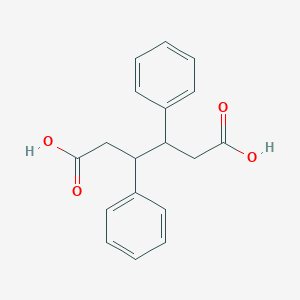

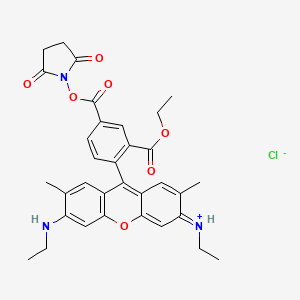
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
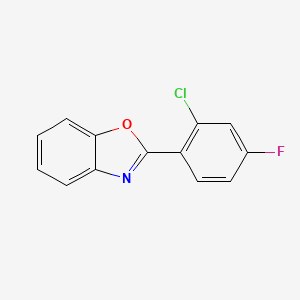
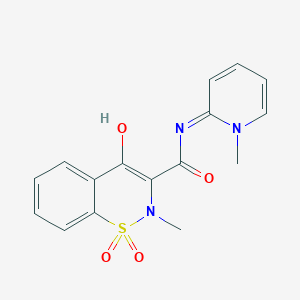
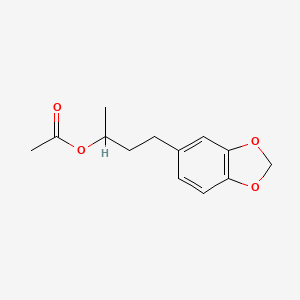
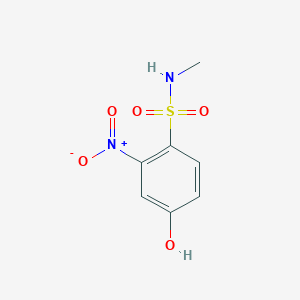
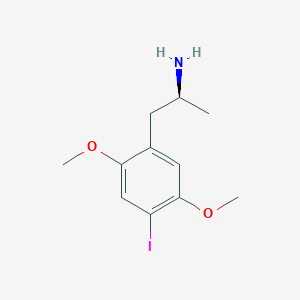
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)
